molecular formula C14H14O B3048300 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol CAS No. 163801-85-2

2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol

Cat. No.: B3048300
CAS No.: 163801-85-2
M. Wt: 198.26 g/mol
InChI Key: DOAPDKSFSSCLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol is a polycyclic aromatic alcohol featuring a naphthalene moiety fused with a methyl-substituted cyclopentanol ring. Its structure comprises a partially saturated cyclopentane ring (envelope conformation) fused to the planar naphthalene system, with a hydroxyl group at position 1 and a methyl group at position 2. This compound is structurally related to ketone precursors like 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS 150096-57-4), which is often reduced to yield the alcohol . The methyl group introduces steric and electronic effects that influence intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for its crystallographic behavior and applications in materials science .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9,14-15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAPDKSFSSCLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1O)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447225
Record name 1H-Benz[e]inden-1-ol, 2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163801-85-2
Record name 1H-Benz[e]inden-1-ol, 2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and naphthalene derivatives in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including alkylation, cyclization, and reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol has been studied for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activities.

Case Study: Antipsychotic Properties

Research indicates that derivatives of polycyclic aromatic hydrocarbons, including compounds similar to this compound, can serve as antipsychotic agents. For instance, thioxanthene derivatives have shown efficacy in treating schizophrenia and other mental disorders. The specific interactions and mechanisms through which these compounds exert their effects are under investigation, with a focus on their impact on neurotransmitter systems .

Organic Synthesis

The compound serves as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.

Synthesis Example

A notable synthetic route involves the reduction of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one to yield the corresponding alcohol. This transformation is typically achieved using lithium aluminum hydride (LiAlH₄) as a reducing agent under controlled conditions.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical characteristics.

Biological Studies

Due to its structural features, this compound is being explored for its biological activity against various pathogens and its potential use as a scaffold for drug design.

Data Tables

Study FocusFindings
Antipsychotic ActivityPotential efficacy as an antipsychotic agent; further studies needed on mechanisms
Organic SynthesisEffective intermediate for synthesizing complex organic compounds
Material ApplicationsPotential use in developing specialized polymers and coatings

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol

  • Structure: Lacks the methyl group at position 2, resulting in a simpler cyclopentanol-naphthalene system.
  • Crystal Packing : Forms O–H⋯O hydrogen bonds (2.71 Å) and weak C–H⋯π interactions (centroid distance: 3.898 Å), creating an R(4) ring motif. The cyclopentane ring adopts an envelope conformation .

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one

  • Structure : Ketone counterpart of the target alcohol (C14H12O vs. C14H14O).
  • Physical Properties : Boiling point = 350°C, density = 1.2 g/cm³, and molecular weight = 196.25 g/mol .
  • Reactivity : Serves as a precursor for the alcohol via reduction. Its carbonyl group enables participation in condensation reactions (e.g., with Lawesson’s reagent to form thiones) .

2-Ethylidene-1H-cyclopenta[b]naphthalen-3-one

  • Structure : Contains an ethylidene group (C=CH2) instead of a methyl group, increasing steric bulk.
  • Molecular Formula : C15H12O, molecular weight = 208.25 g/mol.
  • Applications : The α,β-unsaturated ketone system enhances reactivity in Diels-Alder reactions compared to saturated analogues .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol C14H14O ~198.26* Not reported Not reported Methyl group disrupts H-bonding
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol C13H12O 184.23 Not reported Not reported O–H⋯O hydrogen bonds
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one C14H12O 196.25 350 1.2 Precursor for alcohol synthesis
2-Ethylidene-1H-cyclopenta[b]naphthalen-3-one C15H12O 208.25 Not reported Not reported Ethylidene enhances reactivity

*Calculated based on analogous structures.

Biological Activity

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol (CAS Number: 163801-85-2) is an organic compound characterized by a complex polycyclic structure. It is a derivative of naphthalene, featuring a cyclopentane ring fused to the naphthalene core. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

  • Molecular Formula : C14H14O
  • Molecular Weight : 198.26 g/mol
  • LogP : 3.0654 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 20.23 Ų

Synthesis

The synthesis of this compound typically involves cyclization reactions using cyclopentadiene and naphthalene derivatives under acidic conditions. The process can be optimized for industrial applications through continuous flow reactors, ensuring high yield and purity of the final product .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, leading to alterations in their activity and subsequent biological effects. However, detailed studies are required to elucidate the exact mechanisms involved.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Potential Anticancer Effects : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation, indicating that further exploration of this compound could reveal similar properties.

Case Studies and Research Findings

Several studies have reported on the biological activities associated with compounds structurally related to this compound:

  • Antioxidant Activity :
    • A study demonstrated that polycyclic compounds can exhibit significant antioxidant activity by reducing oxidative stress markers in cellular models .
  • Antimicrobial Studies :
    • Research indicated that derivatives with similar structures were effective against Gram-positive bacteria, suggesting potential for developing new antimicrobial agents .
  • Cytotoxicity Assays :
    • In vitro assays have shown that certain naphthalene derivatives can induce apoptosis in cancer cell lines, highlighting the need for further investigation into the cytotoxic effects of this compound .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-oneKetone derivativePotential anticancer properties
2-Methyl-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-olSimilar polycyclic structureAntimicrobial activity
IndanoneRelated naphthalene derivativeAntioxidant and cytotoxic effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol
Reactant of Route 2
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.